molecular formula C21H28N2O2 B1388705 N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide CAS No. 1020724-00-8

N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide

Cat. No.: B1388705
CAS No.: 1020724-00-8
M. Wt: 340.5 g/mol
InChI Key: FHBINTVHEPGITB-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes an amino group, a methyl group, and a heptyloxy group attached to a benzamide core. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting 5-amino-2-methylphenylamine is acylated with 4-(heptyloxy)benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, although it is not intended for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the heptyloxy group may influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-2-(hexyloxy)benzamide
  • N-(5-Amino-2-methylphenyl)-2-(pentyloxy)benzamide

Uniqueness

N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is unique due to its specific heptyloxy group, which can influence its chemical and biological properties. Compared to similar compounds with shorter alkoxy chains, the heptyloxy group may enhance the compound’s hydrophobic interactions and potentially alter its biological activity.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-heptoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-4-5-6-7-14-25-19-12-9-17(10-13-19)21(24)23-20-15-18(22)11-8-16(20)2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBINTVHEPGITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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